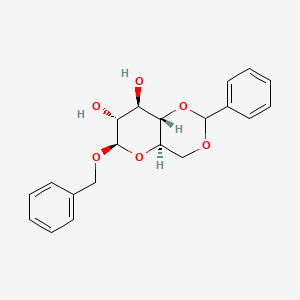

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-YMUIMLINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside synthesis from benzyl b-D-glucopyranoside

An In-Depth Technical Guide to the Synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside

Introduction: The Strategic Importance of Selective Protection in Glycochemistry

In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates is paramount for advancements in drug discovery and development. The polyhydroxylated nature of monosaccharides presents a significant synthetic challenge, necessitating a strategic and precise application of protecting groups to differentiate between hydroxyls of similar reactivity. Benzyl 4,6-O-benzylidene-β-D-glucopyranoside stands out as a cornerstone intermediate in this domain. By selectively blocking the primary C-6 hydroxyl and the adjacent C-4 hydroxyl, it leaves the C-2 and C-3 hydroxyls available for subsequent glycosylation or functionalization. This guide provides a comprehensive exploration of its synthesis from benzyl β-D-glucopyranoside, delving into the underlying mechanisms, field-proven protocols, and critical analytical validation.

Part 1: The Reaction Mechanism - Causality Behind Acetal Formation

The formation of the 4,6-O-benzylidene acetal is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group, followed by an intramolecular substitution.[1][2] The reaction's high regioselectivity for the 4- and 6-hydroxyl groups is driven by the thermodynamic stability of the resulting six-membered 1,3-dioxane ring system fused to the pyranose ring.

The Role of the Acid Catalyst: This reaction requires an acid catalyst to proceed efficiently.[2][3] Both Lewis acids, such as anhydrous zinc chloride (ZnCl₂), and Brønsted acids, like camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH), are commonly employed.[4][5] The catalyst's primary role is to activate the electrophilicity of the benzaldehyde carbonyl carbon.

Step-by-Step Mechanistic Pathway:

-

Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

-

Initial Nucleophilic Attack: The primary C-6 hydroxyl group of benzyl β-D-glucopyranoside, being the most sterically accessible, acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiacetal intermediate.[1][2]

-

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized oxonium ion.[1]

-

Intramolecular Ring Closure: The C-4 hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxonium ion.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the thermodynamically stable benzyl 4,6-O-benzylidene-β-D-glucopyranoside product.

Caption: Acid-catalyzed mechanism for benzylidene acetal formation.

Part 2: Field-Proven Experimental Protocol

This protocol describes a robust and widely adopted method for the synthesis using anhydrous zinc chloride as the catalyst. The trustworthiness of this protocol lies in its self-validating nature: the use of anhydrous conditions and a specific work-up procedure are designed to maximize yield and purity.

Reagent and Reaction Parameter Summary

| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount | Purpose |

| Benzyl β-D-glucopyranoside | 1.0 | 270.28 | 10.0 g | Starting Material |

| Benzaldehyde | ~5.0 | 106.12 | 20 mL | Reagent & Solvent |

| Anhydrous Zinc Chloride | ~1.5 | 136.30 | 7.5 g | Lewis Acid Catalyst |

| Solvent | - | - | - | Benzaldehyde acts as solvent |

| Temperature | - | - | Room Temp. | Reaction Condition |

| Time | - | - | 24-48 h | Reaction Duration |

Step-by-Step Methodology

-

Preparation: To a flame-dried 250 mL round-bottom flask, add benzyl β-D-glucopyranoside (10.0 g).

-

Reagent Addition: Add freshly fused and powdered anhydrous zinc chloride (7.5 g) and benzaldehyde (20 mL).[4]

-

Expertise & Experience: Using freshly fused ZnCl₂ is critical. Zinc chloride is highly hygroscopic, and any moisture will deactivate the catalyst and can lead to lower yields. The powdering increases the surface area for reaction.

-

-

Reaction: Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours. The mixture will become a thick, pale-yellow paste.[4]

-

Work-up - Quenching: Pour the reaction mixture slowly into a beaker containing 500 mL of cold water while stirring vigorously. This precipitates the crude product and dissolves the excess zinc salts.[4]

-

Work-up - Aldehyde Removal: Add 50 mL of hexane to the aqueous suspension and continue stirring for 30 minutes. This step helps to extract unreacted benzaldehyde from the solid product.[4]

-

Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (2 x 100 mL) to remove any remaining salts, followed by a wash with cold hexane to remove residual benzaldehyde.[4]

-

Drying: Dry the product under vacuum at room temperature overnight to yield the crude benzyl 4,6-O-benzylidene-β-D-glucopyranoside.

Part 3: Purification and Analytical Validation

Rigorous purification and characterization are essential to validate the synthesis and ensure the material is suitable for subsequent high-stakes applications like drug synthesis.

Purification Protocol

The primary method for purifying the product is recrystallization.

-

Procedure: Dissolve the crude product in a minimum amount of a hot solvent mixture, such as chloroform-ether or ethanol.[4] Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.

-

Alternative: For smaller scales or if recrystallization is inefficient, purification can be achieved by column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexane.[5][6]

Characterization Methods

-

¹H NMR Spectroscopy: The most definitive method for structural confirmation. Key diagnostic signals in CDCl₃ include a characteristic singlet for the acetal proton (PhCH) around δ 5.5 ppm, aromatic protons from the benzyl and benzylidene groups between δ 7.2-7.6 ppm, and the anomeric proton (H-1) as a doublet around δ 4.6-4.9 ppm.

-

¹³C NMR Spectroscopy: Confirms the carbon framework. The acetal carbon signal appears around 101-102 ppm.

-

Mass Spectrometry (ESI-TOF): Used to confirm the molecular weight of the product. The expected [M+Na]⁺ ion for C₂₀H₂₂O₆ is m/z 381.13.[6]

-

Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 161-164 °C).[4][5]

Caption: Workflow for the purification and analytical validation.

References

-

Shashkov, A. S., et al. (2019). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Molecules, 24(15), 2789. Available at: [Link]

-

LibreTexts Chemistry. (2023). 16.4: Acetal Formation. Available at: [Link]

-

Hunt, I. (n.d.). Ch25: Acetals and Ketals in sugars. University of Calgary. Available at: [Link]

-

Hanessian, S., & Plessas, N. R. (1973). Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside. Organic Syntheses, 53, 127. Available at: [Link]

-

OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Available at: [Link]

-

LibreTexts Chemistry. (2019). 14.3: Acetal Formation. Available at: [Link]

-

Islam, M. S., et al. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-406. Available at: [Link]

Sources

- 1. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Benzylidene Acetal Formation in Glucopyranosides

This guide provides an in-depth exploration of the formation mechanism of benzylidene acetals in glucopyranosides, a cornerstone reaction in synthetic carbohydrate chemistry. We will dissect the core chemical principles, explore the factors governing regioselectivity, and present a validated experimental protocol. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this critical protecting group strategy.

The Strategic Importance of Benzylidene Acetals in Carbohydrate Synthesis

In the intricate world of carbohydrate chemistry, the selective protection of hydroxyl groups is paramount for achieving complex molecular architectures with precision.[1] Glucopyranosides, with their multiple hydroxyl groups of similar reactivity, present a significant synthetic challenge. The benzylidene acetal is a widely employed protecting group that preferentially reacts with 1,2- and 1,3-diols to form stable cyclic acetals.[1][2]

In the context of glucopyranosides, its most significant application is the highly regioselective protection of the C4 and C6 hydroxyls.[3] This forms a rigid 1,3-dioxane ring system, locking the pyranoside conformation and leaving the C2 and C3 hydroxyls available for subsequent transformations. Furthermore, the benzylidene acetal is not merely a passive shield; it can be regioselectively opened under reductive conditions to yield either a free 4-OH or 6-OH group, providing a powerful tool for directed synthesis.[3][4][5]

The Core Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a benzylidene acetal is a classic example of an acid-catalyzed reaction between an aldehyde (benzaldehyde) and a diol (the C4 and C6 hydroxyls of the glucopyranoside).[6][7][8] The reaction proceeds through a reversible equilibrium, making the removal of water a critical factor for driving the reaction to completion.[6]

The mechanism can be delineated into the following key steps:

-

Activation of Benzaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst (e.g., camphorsulfonic acid (CSA), p-toluenesulfonic acid (TsOH), or a Lewis acid like zinc chloride).[3][6] This step significantly increases the electrophilicity of the carbonyl carbon.

-

Hemiacetal Formation: The primary C6 hydroxyl group of the glucopyranoside, being the most reactive, performs a nucleophilic attack on the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.[6][8]

-

Formation of an Oxocarbenium Ion: The hydroxyl group of the newly formed hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[6][7] The subsequent elimination of a water molecule generates a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The C4 hydroxyl group then acts as an intramolecular nucleophile, attacking the oxocarbenium ion.[1] This ring-closing step forms the six-membered 1,3-dioxane ring.

-

Deprotonation: Finally, a weak base (such as the solvent or the conjugate base of the catalyst) removes the proton from the C4 oxygen, yielding the neutral methyl 4,6-O-benzylidene-α-D-glucopyranoside product and regenerating the acid catalyst.[8]

The following diagram illustrates this mechanistic pathway.

The Principle of Regioselectivity: Thermodynamic vs. Kinetic Control

While a pyranoside offers several diol pairs (2,3-, 3,4-), the reaction with benzaldehyde overwhelmingly yields the 4,6-O-benzylidene acetal. This pronounced regioselectivity is a classic example of thermodynamic control.[9][10]

-

Kinetic Product: The initial, faster-forming acetals may involve other hydroxyl pairs, such as the 2,3-diol, which would form a five-membered 1,3-dioxolane ring.[11] These are known as the kinetic products because they are formed more rapidly due to a lower activation energy.[9][12]

-

Thermodynamic Product: However, the formation of acetals is a reversible process under acidic conditions. The 4,6-O-acetal forms a six-membered 1,3-dioxane ring fused in a trans fashion to the pyranose ring. This structure is significantly more stable due to reduced ring strain compared to the cis-fused five-membered ring of a 2,3-acetal. Over time, the less stable kinetic products will revert to the oxocarbenium intermediate and re-form as the more stable 4,6-acetal, which is the thermodynamic product.[9][11]

Therefore, by allowing the reaction to reach equilibrium (e.g., through sufficient reaction time or heating), the product distribution is governed by stability, leading to the selective formation of the 4,6-O-benzylidene derivative.

Key Experimental Parameters and Their Mechanistic Impact

The success and efficiency of benzylidene acetal formation hinge on the careful selection of reagents and conditions. Each choice has a direct causal effect on the reaction equilibrium and outcome.

| Parameter | Common Choices | Mechanistic Rationale & Field Insights |

| Acid Catalyst | Brønsted Acids: CSA, TsOHLewis Acids: ZnCl₂, Cu(OTf)₂Solid Acids: Dowex 50WX8 | Brønsted acids are standard and effective proton donors.[3] Lewis acids like ZnCl₂ coordinate to the carbonyl oxygen, strongly activating it.[13] Cu(OTf)₂ is a remarkably efficient catalyst that can drive the reaction to completion rapidly at room temperature, offering a milder alternative.[3] Solid acids simplify the workup, as they can be removed by simple filtration, preventing product hydrolysis during aqueous extraction.[14] |

| Benzaldehyde Source | BenzaldehydeBenzaldehyde Dimethyl Acetal (BDMA) or Diethyl Acetal | Using benzaldehyde directly produces one equivalent of water, which must be actively removed to shift the equilibrium.[6][13] Using BDMA in a transacetalation reaction is often preferred.[15] This process consumes two hydroxyl groups but liberates two equivalents of methanol instead of water. Removing the lower-boiling methanol is often easier, and this method avoids introducing water into the system. |

| Solvent | DMF, Acetonitrile, Chloroform | Anhydrous, non-protic solvents are required. DMF is an excellent polar aprotic solvent that readily dissolves the glucopyranoside starting material.[15] Acetonitrile is also effective, particularly with catalysts like Cu(OTf)₂.[3] |

| Water/Alcohol Removal | Azeotropic Distillation (Dean-Stark)Molecular Sieves | Since the reaction is reversible, removal of the water or alcohol byproduct is essential to achieve high yields.[6] A Dean-Stark apparatus can be used to azeotropically remove water during reflux.[6] Alternatively, adding activated molecular sieves (e.g., 4Å) to the reaction mixture effectively sequesters water or methanol as it is formed, driving the equilibrium toward the product. |

Validated Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol describes a reliable and commonly used method employing benzaldehyde dimethyl acetal and a sulfonic acid catalyst. Every step is designed to control the reaction environment and ensure a high yield of the desired product.

Materials:

-

Methyl α-D-glucopyranoside (1.0 eq)

-

Benzaldehyde dimethyl acetal (BDMA) (1.3 eq)

-

Camphor-10-sulfonic acid (CSA) (0.05 eq, catalytic)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC equipment.

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyl α-D-glucopyranoside (e.g., 5.0 g, 25.7 mmol).

-

Dissolution: Add anhydrous DMF (e.g., 30 mL) and stir until the solid is completely dissolved. Causality: Using an anhydrous solvent is critical to prevent competing hydrolysis and to ensure the reaction equilibrium favors the product.

-

Addition of Reagents: Add benzaldehyde dimethyl acetal (e.g., 5.0 mL, 33.4 mmol) followed by a catalytic amount of camphor-10-sulfonic acid (e.g., 300 mg, 1.3 mmol).[15]

-

Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Insight: Gentle heating accelerates the attainment of thermodynamic equilibrium without causing significant degradation.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:1).[15] The starting material is polar (low Rf), while the product is significantly less polar (higher Rf). The reaction is complete when the starting material spot is no longer visible.

-

Quenching: After cooling the mixture to room temperature, neutralize the acid catalyst by adding triethylamine (Et₃N) dropwise until the solution is slightly basic (pH ~8).[15] Causality: Quenching the catalyst is essential to prevent acid-catalyzed hydrolysis of the product during the subsequent aqueous workup.

-

Extraction: Dilute the reaction mixture with ethyl acetate (e.g., 100 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Insight: The NaHCO₃ wash removes any residual CSA and acidic byproducts, while the brine wash helps to break emulsions and remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is often obtained as a thick syrup or solid.

-

Purification/Isolation: Add cold water or a mixture of ether/hexane to the crude residue and stir vigorously. The product, methyl 4,6-O-benzylidene-α-D-glucopyranoside, should precipitate as a white crystalline solid.[13]

-

Final Steps: Collect the solid by vacuum filtration, wash with cold hexane to remove residual benzaldehyde, and dry under vacuum. A typical yield is 70-80%.[15] The product can be further purified by recrystallization from a solvent like chloroform-ether if necessary.[13]

Conclusion

The formation of benzylidene acetals on glucopyranosides is a thermodynamically controlled, acid-catalyzed process that exhibits remarkable regioselectivity for the 4,6-diol. A thorough understanding of the underlying mechanism—from the initial activation of benzaldehyde to the final equilibration favoring the stable 1,3-dioxane ring—is essential for optimizing reaction conditions and achieving high yields. By carefully controlling parameters such as the catalyst, benzaldehyde source, and method of byproduct removal, researchers can reliably employ this reaction as a robust and indispensable tool in the multistep synthesis of complex carbohydrates and glycoconjugates.

References

-

Title: Acetal - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Source: Journal of Chemical Education - ACS Publications URL: [Link]

-

Title: 16.4: Acetal Formation Source: Chemistry LibreTexts URL: [Link]

-

Title: Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]

-

Title: Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside | Request PDF Source: ResearchGate URL: [Link]

-

Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Formation of acetals (video) Source: Khan Academy URL: [Link]

-

Title: Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization Source: DergiPark URL: [Link]

-

Title: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects | Request PDF Source: ResearchGate URL: [Link]

-

Title: Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H Source: PubMed URL: [Link]

-

Title: Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Source: Semantic Scholar URL: [Link]

-

Title: Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) Source: NCBI Bookshelf URL: [Link]

-

Title: IMPROVED PREPARATION OF METHYL 4,6-O-BENZYLIDENE-α-D-GLUCOPYRANOSIDE Source: ElectronicsAndBooks URL: [Link]

-

Title: Benzylidene Acetals Source: Organic Chemistry Portal URL: [Link]

-

Title: Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors Source: NIH URL: [Link]

-

Title: Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium Source: Thieme Connect URL: [Link]

-

Title: Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H | Request PDF Source: ResearchGate URL: [Link]

-

Title: Kinetic and thermodynamic control in the formation of monoacetals from aldehydes and D-glucitol Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

-

Title: Is the mecanisme for a benzylidene acetal formation of methyl alpha-D-glucopyranoside reacting with benzaldehyde dimethyl acetal and camphorsulfonic acid correct? Source: Chegg URL: [Link]

-

Title: Thermodynamic and kinetic reaction control - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 7.3: Kinetic vs. Thermodynamic Control of Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Thermodynamic and Kinetic Products Source: Master Organic Chemistry URL: [Link]

-

Title: Kinetic Control Versus Thermodynamic Control Of A Reaction Source: Jack Westin URL: [Link]

-

Title: Benzylidene acetal - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. Source: ResearchGate URL: [Link]

-

Title: Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions Source: NIH URL: [Link]

-

Title: Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects Source: PubMed URL: [Link]

-

Title: Truly Catalytic and Chemoselective Cleavage of Benzylidene Acetal with Phosphomolybdic Acid Supported on Silica Gel Source: Semantic Scholar URL: [Link]

-

Title: Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Source: Semantic Scholar URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. jackwestin.com [jackwestin.com]

- 11. Kinetic and thermodynamic control in the formation of monoacetals from aldehydes and D-glucitol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to Stereoselectivity in the Synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Protected Glucoside

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is a cornerstone intermediate in the intricate field of synthetic carbohydrate chemistry. Its structure combines two critical features: a β-selective glycosidic bond with a benzyl aglycon and a conformationally rigid benzylidene acetal protecting the C4 and C6 hydroxyls. This unique arrangement makes it an exceptionally valuable building block for the synthesis of complex oligosaccharides, glycoconjugates, and various carbohydrate-based therapeutics.[1] The benzyl group at the anomeric position offers stability under a range of reaction conditions and can be readily removed via catalytic hydrogenation, while the benzylidene acetal directs reactions toward the C2 and C3 hydroxyl groups.[2]

Understanding and controlling the stereochemistry during its synthesis is paramount. The biological function of carbohydrates is exquisitely dependent on their three-dimensional structure; even minor variations in stereochemistry can lead to a complete loss of biological activity.[3] This guide provides a detailed exploration of the key stereochemical control elements in the synthesis of this vital compound, focusing on the mechanistic principles and field-proven protocols that ensure the desired β-anomer and the thermodynamically favored 4,6-O-benzylidene acetal.

The Synthetic Strategy: A Two-Fold Stereochemical Challenge

The synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside presents two primary stereochemical hurdles that must be overcome sequentially:

-

Formation of the β-Glycosidic Bond: The initial step involves the coupling of a suitable glucose donor with benzyl alcohol. The objective is to exclusively form the 1,2-trans-diequatorial product (β-anomer) over the 1,2-cis-axial/equatorial product (α-anomer).

-

Formation of the 4,6-O-Benzylidene Acetal: The subsequent protection of the diol must selectively yield the six-membered ring acetal across the C4 and C6 hydroxyls, locking the pyranose ring into a rigid chair conformation.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for the target molecule.

Pillar 1: Achieving β-Stereoselectivity in Glycosylation

The formation of a 1,2-trans-glycosidic linkage, such as the β-linkage in glucopyranosides, is most reliably achieved by leveraging neighboring group participation .[4][5][6] This powerful strategy involves placing a participating protecting group, typically an acyl group like acetyl (Ac) or benzoyl (Bz), at the C2 position of the glycosyl donor.

The Koenigs-Knorr Reaction and the Role of the C2-Acyl Group

The Koenigs-Knorr reaction is a classic and robust method for glycoside synthesis.[7] It typically employs a per-acylated glycosyl halide (e.g., α-glucopyranosyl bromide) as the donor and uses a promoter, such as a silver salt (e.g., Ag₂O or Ag₂CO₃), to activate the anomeric center.[7][8]

The stereochemical outcome is dictated by the mechanism:

-

Activation: The silver salt promoter coordinates to the bromide, facilitating its departure and the formation of an oxocarbenium ion intermediate.

-

Neighboring Group Participation: The ester carbonyl oxygen at the C2 position acts as an internal nucleophile, attacking the anomeric carbon (C1). This forms a stable, bicyclic acyloxonium ion intermediate.

-

Stereoselective Attack: The bulky acyloxonium ion effectively shields the α-face of the pyranose ring. Consequently, the incoming nucleophile (benzyl alcohol) can only attack from the opposite, β-face.

-

Product Formation: This backside attack results in an inversion of configuration at the anomeric center, leading exclusively to the formation of the 1,2-trans-β-glycoside.[9][10]

Caption: Neighboring group participation ensures β-selectivity.

This participation is a critical design element. Without a participating group at C2 (e.g., if a non-participating benzyl ether were used), the reaction would proceed through a less controlled oxocarbenium ion, leading to a mixture of α and β anomers.[11]

Pillar 2: Thermodynamic Control in Benzylidene Acetal Formation

Once the benzyl β-D-glucopyranoside is formed (and the acyl groups are removed), the next step is the selective protection of the C4 and C6 hydroxyls. This is typically achieved by reacting the glucoside with benzaldehyde or a benzaldehyde equivalent (like benzaldehyde dimethyl acetal) in the presence of an acid catalyst (e.g., ZnCl₂, CSA).[12]

The high selectivity for the 4,6-O-acetal over other possibilities (e.g., 2,3- or 3,4-acetals) is a classic example of thermodynamic control .[13]

-

Kinetic vs. Thermodynamic Products: The reaction can, in principle, form various cyclic acetals. Five-membered rings (like a 2,3- or 3,4-acetal) often form faster (kinetic product), but are less stable than six-membered rings.

-

The Stability of the 4,6-Acetal: The formation of a six-membered ring acetal between the primary C6 hydroxyl and the equatorial C4 hydroxyl results in a fused ring system that adopts a low-energy, stable chair-chair conformation. This is the thermodynamically most stable product.

-

Reversibility is Key: Under acidic conditions, the formation of the acetal is reversible. This allows the initially formed, less stable kinetic products to revert to the starting materials and eventually converge to the most stable thermodynamic product, the 4,6-O-benzylidene acetal.

This thermodynamic preference is a reliable and highly efficient way to selectively protect the desired hydroxyl groups in a single step, simplifying the synthetic sequence significantly.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for achieving high stereoselectivity and yield.

Protocol 1: Synthesis of Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

This step establishes the critical β-glycosidic linkage.

-

Preparation: To a stirred solution of acetobromo-α-D-glucose (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/g of bromide) under an argon atmosphere, add freshly activated 4Å molecular sieves. Stir for 1 hour at room temperature.

-

Reaction Initiation: Cool the mixture to 0°C. Add silver(I) oxide (Ag₂O, 2.5 eq) and a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq) sequentially.[9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the glycosyl bromide by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

-

Work-up: Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove silver salts and sieves. Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃, 1M Na₂S₂O₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure β-anomer.

Protocol 2: Synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside

This two-step sequence first removes the acetyl protecting groups and then forms the target acetal.

-

Deacetylation (Zemplén Conditions): Dissolve the product from Protocol 1 in anhydrous methanol (20 mL/g). Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq of a 0.5 M solution in methanol). Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed. Neutralize the reaction with Amberlite® IR120 H⁺ resin, filter, and concentrate to dryness. The resulting benzyl β-D-glucopyranoside is often used directly in the next step.

-

Benzylidenation: Suspend the crude diol in anhydrous N,N-dimethylformamide (DMF, 15 mL/g). Add benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq). Heat the mixture to 60-70°C under reduced pressure (to remove the methanol byproduct) for 3-4 hours.[14]

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench with triethylamine. Remove the DMF under high vacuum. The resulting solid residue is triturated with a cold mixture of diethyl ether and hexanes. The white, crystalline product is collected by filtration and washed with cold hexanes to yield the pure Benzyl 4,6-O-benzylidene-β-D-glucopyranoside.[15]

Data Summary and Expected Outcomes

The described protocols are robust and provide high yields and excellent stereoselectivity.

| Step | Key Transformation | Reagents & Conditions | Typical Yield | Stereochemical Outcome |

| 1 | β-Glycosylation | Acetobromo-α-D-glucose, BnOH, Ag₂O/TfOH, DCM | 80-90% | >95% β-anomer |

| 2a | Deacetylation | NaOMe (cat.), MeOH | >95% (Quantitative) | N/A |

| 2b | Benzylidenation | Benzaldehyde dimethyl acetal, CSA, DMF | 85-95% | Selective 4,6-O-acetal |

Conclusion

The synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is a testament to the power of strategic stereocontrol in organic chemistry. By exploiting the principles of neighboring group participation and thermodynamic control, this valuable synthetic intermediate can be prepared with high efficiency and stereochemical fidelity. The C2-acyl group acts as an unwavering director for the formation of the β-glycosidic bond, while the inherent stability of the six-membered 4,6-acetal drives the selective protection step. The protocols and mechanistic insights provided in this guide offer researchers a reliable framework for accessing this pivotal molecule, thereby enabling further advancements in the synthesis of complex carbohydrates for research and drug development.

References

- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ...

-

Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside - ResearchGate. Available at: [Link]

-

β-Glucosidases - PMC - NIH. Available at: [Link]

- Enzymic Preparation of Benzyl β-D-Glucopyranoside. (URL not available)

-

The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation - Beilstein Journals. Available at: [Link]

-

Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside | Request PDF - ResearchGate. Available at: [Link]

-

Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors - NIH. Available at: [Link]

-

Glycosyl Formates: Glycosylations with Neighboring-Group Participation - MDPI. Available at: [Link]

-

Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. Available at: [Link]

-

Mechanism of a Chemical Glycosylation Reaction - ACS Publications. Available at: [Link]

-

Studies on Koenigs-Knorr Glycosidations. - SciSpace. Available at: [Link]

-

The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - MDPI. Available at: [Link]

-

Enzymic Preparation of Benzyl β-D-Glucopyranoside - ResearchGate. Available at: [Link]

-

Glycosylation - Wikipedia. Available at: [Link]

-

Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein - NIH. Available at: [Link]

- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. (URL not available)

-

The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation - ResearchGate. Available at: [Link]

-

Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases - MDPI. Available at: [Link]

- SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. (URL not available)

-

Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed. Available at: [Link]

-

25.6: Reactions of Monosaccharides - Chemistry LibreTexts. Available at: [Link]

-

Biological Functions of Glycans - Essentials of Glycobiology - NCBI Bookshelf. Available at: [Link]

-

Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PubMed. Available at: [Link]

-

Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC. Available at: [Link]

-

Kinetic and thermodynamic control in the stereoselective formation of trans- and cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Functions of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orgsyn.org [orgsyn.org]

- 13. Kinetic and thermodynamic control in the stereoselective formation of trans- and cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Strategic Role of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside in Modern Oligosaccharide Synthesis: A Technical Guide

Introduction: Navigating the Complex Architecture of Oligosaccharides

The synthesis of complex oligosaccharides and glycoconjugates stands as a formidable challenge in modern organic chemistry, pivotal to advancements in drug discovery and glycobiology. The intricate stereochemical arrangements and the presence of multiple hydroxyl groups with similar reactivity necessitate a sophisticated and strategic approach to chemical synthesis. At the heart of this strategy lies the artful application of protecting groups, which serve not merely as passive masks but as active directors of reactivity and stereoselectivity. Among the arsenal of protecting groups available to the carbohydrate chemist, the benzylidene acetal, particularly in the form of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside, has emerged as a cornerstone building block. This guide provides an in-depth technical exploration of its synthesis, strategic applications, and the underlying principles that govern its utility in the construction of complex glycan structures. We will delve into the causality behind its widespread adoption, offering field-proven insights for researchers, scientists, and drug development professionals.

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside: A Multifaceted Building Block

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is a partially protected monosaccharide that offers a unique combination of stability and tunable reactivity. The rigid benzylidene acetal locks the C4 and C6 hydroxyl groups, simultaneously protecting them and conferring a specific conformation to the pyranose ring. This conformational rigidity has profound implications for the stereochemical outcome of glycosylation reactions at other positions. The anomeric benzyl group provides robust protection that can be removed under hydrogenolytic conditions. This leaves the C2 and C3 hydroxyl groups available for further functionalization, making this compound a versatile glycosyl acceptor.

Synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside

The preparation of the title compound is a well-established procedure, typically starting from the commercially available methyl α-D-glucopyranoside. The following protocol outlines a common and reliable method.

Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Reaction Setup: To a solution of methyl-α-D-glucopyranoside (1 equivalent) in anhydrous dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.3 equivalents) and a catalytic amount of camphor-10-sulfonic acid.[1]

-

Reaction Conditions: Heat the mixture at 50°C under an inert atmosphere (e.g., argon or nitrogen) for 6 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with triethylamine. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white solid.[1]

The corresponding β-anomer, Benzyl 4,6-O-benzylidene-β-D-glucopyranoside, can be synthesized using analogous procedures starting from Benzyl β-D-glucopyranoside.

Caption: Synthetic pathway to the target molecule.

The Benzylidene Acetal as a Stereodirecting Group

One of the most powerful applications of the 4,6-O-benzylidene group is its ability to influence the stereochemical outcome of glycosylation reactions. The rigid bicyclic system it creates significantly impacts the conformation of the pyranosyl ring and any oxocarbenium-like transition states, thereby directing the approach of the incoming nucleophile (the glycosyl acceptor).

In the case of glucose donors, the 4,6-O-benzylidene protecting group generally favors the formation of α-glycosidic linkages, especially with less reactive nucleophiles.[2][3] This is in contrast to donors with participating groups at C2 (like an acetyl group), which typically lead to β-glycosides via the formation of an intermediate dioxolanium ion. The stereoselectivity of glycosylations with 4,6-O-benzylidene protected donors is highly dependent on the reactivity of the glycosyl acceptor.[3][4]

| Glycosyl Donor | Glycosyl Acceptor | Solvent | Promoter | α:β Ratio | Reference |

| Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside | Methanol | CH2Cl2 | BSP, Tf2O | Low α-selectivity | [2] |

| Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside | Isopropanol | CH2Cl2 | BSP, Tf2O | Increased α-selectivity | [2] |

| Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside | Monosaccharide | CH2Cl2 | BSP, Tf2O | High α-selectivity | [2] |

Table 1: Influence of Acceptor Reactivity on Glycosylation Stereoselectivity

This acceptor-dependent stereoselectivity is rationalized by a mechanistic continuum. Highly reactive acceptors can react via an SN2-like displacement of an activated donor, leading to the β-product. Conversely, less reactive acceptors favor a more dissociative SN1-like mechanism involving a transient oxocarbenium ion. The rigid 4,6-O-benzylidene group biases the conformation of this intermediate, favoring α-attack.

Caption: Mechanistic pathways for glycosylation.

Regioselective Opening of the Benzylidene Acetal: A Gateway to Diverse Building Blocks

Beyond its role in stereocontrol, the 4,6-O-benzylidene acetal is a versatile protecting group that can be regioselectively opened to unmask either the C4 or C6 hydroxyl group. This transformation is of immense strategic importance as it provides access to partially protected glycosyl acceptors that are crucial for the synthesis of branched oligosaccharides. The outcome of the reductive ring-opening is highly dependent on the reagents and reaction conditions employed.

Experimental Protocol: Regioselective Reductive Opening to Afford a Free C4-OH

This protocol describes a common method for the regioselective opening of the benzylidene acetal to yield the 6-O-benzyl ether, thus liberating the C4 hydroxyl group for subsequent glycosylation.[5]

-

Reaction Setup: Dissolve the Benzyl 4,6-O-benzylidene-β-D-glucopyranoside derivative (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an argon atmosphere. Add molecular sieves (4 Å) and stir at room temperature for 30-60 minutes.

-

Reagent Addition: Cool the mixture to -78°C and add triethylsilane (Et3SiH, 2-3 equivalents) followed by trifluoromethanesulfonic acid (TfOH, 2-3 equivalents).[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quenching and Work-up: Quench the reaction by the addition of triethylamine and methanol. Dilute with CH2Cl2 and wash with saturated aqueous NaHCO3, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The resulting residue is purified by silica gel column chromatography to yield the desired 6-O-benzyl-4-hydroxy derivative.[5]

Conversely, other reagent systems, such as diisobutylaluminium hydride (DIBAL-H), can be employed to selectively cleave the acetal to afford the 4-O-benzyl ether, leaving the C6-hydroxyl group free.[6] The choice of solvent can also influence the regioselectivity of DIBAL-H reductions.[6]

| Reagent System | Major Product | Reference |

| Et3SiH / TfOH in CH2Cl2 | 6-O-Benzyl-4-OH | [5] |

| DIBAL-H (toluene stock) | 4-O-Benzyl-6-OH | [6] |

| DIBAL-H (CH2Cl2 stock) | 6-O-Benzyl-4-OH | [6] |

| CoCl2 / BH3·THF | 4-O-Benzyl-6-OH | [7] |

Table 2: Reagent Control in the Regioselective Opening of 4,6-O-Benzylidene Acetals

Caption: Regioselective opening of the benzylidene acetal.

Conclusion: A Versatile Tool for Complex Glycan Assembly

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside and its derivatives are indispensable tools in the challenging field of oligosaccharide synthesis. The strategic installation of the benzylidene acetal provides not only robust protection of the C4 and C6 hydroxyls but also a powerful means of controlling stereoselectivity at other positions. Furthermore, the ability to regioselectively open the acetal ring offers a facile entry into a diverse array of selectively protected building blocks, which are essential for the construction of complex, branched glycan structures. A thorough understanding of the principles governing the reactivity of this versatile building block, as outlined in this guide, empowers researchers to design more efficient and elegant synthetic routes to biologically important oligosaccharides, thereby accelerating progress in the development of novel carbohydrate-based therapeutics and research tools.

References

-

Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Stereoselectivity in glycosylation reactions. a, Schematic mechanisms... (n.d.). ResearchGate. Retrieved from [Link]

-

Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. (2023). RSC Publishing. Retrieved from [Link]

-

Stereoselectivity of Conformationally Restricted Glucosazide Donors. (2017). National Institutes of Health. Retrieved from [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2020). Frontiers. Retrieved from [Link]

-

Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2). (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. (2019). DergiPark. Retrieved from [Link]

-

Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. (2008). PubMed. Retrieved from [Link]

-

Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D. (n.d.). Organic Syntheses. Retrieved from [Link]

-

A Novel Method for Regioselective Ring-Opening Reduction of 4,6-O-Benzylidene Hexopyranoside Derivatives Using CoCl2 and BH3×THF. (2009). ResearchGate. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Stereoselectivity of Conformationally Restricted Glucosazide Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl 4,6-O-benzylidene-β-D-glucopyranoside: Chemical Properties and Reactivity

Abstract

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is a pivotal intermediate in carbohydrate chemistry, offering a strategic platform for the synthesis of complex glycans and glycoconjugates. Its rigid bicyclic structure, conferred by the benzylidene acetal, selectively masks the C-4 and C-6 hydroxyl groups, thereby exposing the C-2 and C-3 hydroxyls for regioselective modifications. The anomeric benzyl group provides a stable yet readily cleavable protecting group. This guide provides a comprehensive overview of the chemical properties and reactivity of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, structural features, and the nuanced reactivity of its distinct functional moieties, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance in Glycochemistry

Carbohydrates are implicated in a vast array of biological processes, making them attractive targets for therapeutic intervention.[1] The synthesis of structurally defined oligosaccharides and glycoconjugates is, however, a formidable challenge due to the polyfunctional nature of monosaccharide building blocks.[2] This necessitates a sophisticated use of protecting groups to achieve regioselective transformations. Benzyl 4,6-O-benzylidene-β-D-glucopyranoside serves as a cornerstone building block in this context. The benzylidene acetal locks the pyranose ring in a rigid conformation, which not only protects the C-4 and C-6 positions but also influences the reactivity of the remaining hydroxyl groups at C-2 and C-3.[3] This guide will explore the chemical behavior of this versatile molecule, providing a foundation for its strategic application in complex synthetic endeavors.

Structural Features and Physicochemical Properties

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is a white, crystalline solid.[4] The defining structural feature is the 1,3-dioxane ring formed by the benzylidene acetal, which involves the hydroxyl groups at C-4 and C-6 of the glucopyranose ring. This trans-fused ring system imparts significant conformational rigidity to the molecule.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₆ | [4] |

| Molecular Weight | 358.39 g/mol | [4] |

| Melting Point | 159-160 °C | [4] |

| Optical Activity | [α]D | Varies with solvent |

The anomeric benzyl group is in a β-configuration, meaning it is equatorial to the pyranose ring. The two remaining hydroxyl groups at the C-2 and C-3 positions are also in equatorial orientations, making them accessible for chemical modification.

Synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside

The synthesis of the title compound typically starts from commercially available Benzyl β-D-glucopyranoside. The protection of the 4- and 6-hydroxyl groups is achieved by acetalization with benzaldehyde or a benzaldehyde equivalent.

Experimental Protocol: Synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside

This protocol is adapted from established procedures in carbohydrate chemistry.[1][2]

-

Dissolution: Dissolve Benzyl β-D-glucopyranoside in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add benzaldehyde dimethyl acetal and a catalytic amount of a strong acid, such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the acid catalyst with a base like triethylamine. Remove the solvent under reduced pressure.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to yield the pure product as a white crystalline solid.

Caption: Synthetic workflow for Benzyl 4,6-O-benzylidene-β-D-glucopyranoside.

Reactivity of the Hydroxyl Groups (C-2 and C-3)

With the C-4 and C-6 hydroxyls masked, the chemistry of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is dominated by the reactivity of the C-2 and C-3 hydroxyl groups. These can undergo a variety of reactions, including acylation, alkylation, and silylation.

Acylation Reactions

Acylation of the C-2 and C-3 hydroxyls is a common strategy to introduce temporary or permanent protecting groups, or to install functional moieties. The relative reactivity of the C-2 and C-3 hydroxyls can be influenced by the reaction conditions.

The following is a general procedure for the acylation of the free hydroxyl groups.[1][2]

-

Dissolution: Dissolve Benzyl 4,6-O-benzylidene-β-D-glucopyranoside in an anhydrous solvent like dichloromethane (DCM) or pyridine.

-

Reagent Addition: Add the acylating agent (e.g., acetic anhydride, benzoyl chloride, or a carboxylic acid with a coupling agent like EDC/DMAP) and a base (e.g., pyridine, triethylamine, or DMAP).[2]

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to room temperature) and monitor by TLC.

-

Work-up: Quench the reaction with a suitable reagent (e.g., water or saturated sodium bicarbonate solution). Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

| Acylating Agent | Product | Reference |

| Picolinic acid/EDC/DMAP | Benzyl 2-O-benzoyl-4,6-O-benzylidene-3-O-picoloyl-β-D-glucopyranoside | [2] |

| Levulinic acid/DIC/DMAP | Benzyl 2-O-benzoyl-4,6-O-benzylidene-3-O-levulinoyl-β-D-glucopyranoside | [2] |

| Octanoyl chloride | Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranoside | [1] |

Alkylation and Silylation Reactions

Alkylation and silylation reactions are employed to introduce more permanent protecting groups.

This protocol describes the introduction of a tert-butyldimethylsilyl (TBDMS) group.[2]

-

Dissolution: Dissolve the starting material in anhydrous DCM.

-

Reagent Addition: Add tert-butyldimethylsilyl chloride and imidazole.

-

Reaction: Stir the mixture at room temperature for an extended period (e.g., 24 hours).

-

Work-up and Purification: Follow a similar procedure to the acylation work-up and purification.

Reactivity of the Benzylidene Acetal

The benzylidene acetal is stable to a wide range of reaction conditions but can be cleaved under specific acidic or reductive conditions.

Reductive Opening

Regioselective reductive opening of the benzylidene acetal can provide access to either the 4-O-benzyl or 6-O-benzyl derivative, depending on the reagents used. For instance, using HCl and NaCNBH₃ can yield the 4-OH derivative.[2]

Deprotection (Removal of the Benzylidene Acetal)

Complete removal of the benzylidene acetal is typically achieved through catalytic hydrogenation or acidic hydrolysis.

A mild and efficient method for benzylidene deprotection involves catalytic transfer hydrogenation.[5][6]

-

Reaction Setup: To a solution of the benzylidene-protected compound in methanol, add 10% Palladium on carbon (Pd/C).

-

Reagent Addition: Add triethylsilane (Et₃SiH).

-

Reaction: Stir the mixture at room temperature.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purification: Purify the product by column chromatography.

Reactivity of the Anomeric Benzyl Group

The anomeric benzyl group is a robust protecting group that is stable to many reaction conditions used to modify the other hydroxyl groups. It is typically removed by catalytic hydrogenation.

Caption: Reactivity map of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside.

Role in Glycosylation Reactions

While the title compound itself is typically a glycosyl acceptor due to its free hydroxyl groups, derivatives where these hydroxyls are protected and a leaving group is installed at the anomeric position can act as glycosyl donors. The 4,6-O-benzylidene group has a profound directing effect on the stereochemical outcome of glycosylation reactions.[7][8] For glucopyranosyl donors, the 4,6-O-benzylidene group generally favors the formation of α-glycosides.[8] This is attributed to the conformational rigidity it imposes on the molecule and its influence on the stability of the intermediate oxocarbenium ion.[9]

Conclusion

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is a remarkably versatile and indispensable building block in the field of glycoscience. Its well-defined chemical properties, arising from the strategic placement of the benzylidene acetal and the anomeric benzyl group, allow for a high degree of control over synthetic transformations. A thorough understanding of its reactivity, as detailed in this guide, empowers researchers to design and execute complex synthetic routes towards novel carbohydrate-based therapeutics and molecular probes. The methodologies and principles outlined herein provide a solid foundation for the continued application of this important molecule in advancing drug discovery and chemical biology.

References

- Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. (n.d.).

- Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors - NIH. (n.d.).

- 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro - PMC. (2009, January 12).

- Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization - DergiPark. (2019, September 15).

- Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors - NIH. (n.d.).

- Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D - Organic Syntheses Procedure. (n.d.).

- Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem. (n.d.).

- Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - Research Collection. (n.d.).

- (4,6-O-Benzylidene)methyl-α-D-glucopyranoside - Sigma-Aldrich. (n.d.).

- Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow - JLUpub - Justus-Liebig-Universität Gießen. (n.d.).

- Benzyl4,6-O-benzylidene-b-D-glucopyranoside | 58006-32-9 - ChemicalBook. (n.d.).

- Reactions Of Difunctional Esters With Benzyl 2-Amino-4,6-0- Benzylidene-2-Deoxy-D-Glucopyranosides - Scholarly Commons. (n.d.).

- Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - NIH. (2021, August 2).

- Synthesis and reactions of p-Nitrobenzyl 4,6-0-benzylidene-2,3-di-0-methoxymethyl-ฮฒ-D-glucopyranoside - Scholarly Commons. (n.d.).

- Synthesis of alkyl 4,6-O-benzylidene-α- and β-d-glucopyranosides - ResearchGate. (n.d.).

- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC - NIH. (n.d.).

- Phenyl 4,6-O-Benzylidene-1-thio-β-D-glucopyranoside (Synonyms - MedchemExpress.com. (n.d.).

- Mild Deprotection of Benzyl Ether Protective Groups with Ozone - Organic Chemistry Portal. (n.d.).

- An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Structure, Stereochemistry, and Synthetic Applications - Benchchem. (n.d.).

- (−)-(4,6-O-Benzylidene)phenyl-β-D-glucopyranoside | CAS 75829-66-2 | SCBT. (n.d.).

- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - Beilstein Journals. (n.d.).

- Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside - ResearchGate. (2025, August 6).

- A facile synthesis of 4,6-O-benzylidene glucal | Request PDF - ResearchGate. (2025, August 7).

- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).

- Benzyl 2-Benzyl-4,6-O-benzylidene-3-O-(2-acetamido-2-deoxy-D-glucopyranosyl)-D-mannopyranoside | SCBT. (n.d.).

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl4,6-O-benzylidene-b-D-glucopyranoside | 58006-32-9 [amp.chemicalbook.com]

- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 7. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

A Senior Application Scientist's Guide to Benzyl 4,6-O-benzylidene-β-D-glucopyranoside: A Cornerstone Chiral Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of a Partially Protected Glucoside

In the intricate field of glycoscience and medicinal chemistry, the strategic manipulation of hydroxyl groups is paramount. Benzyl 4,6-O-benzylidene-β-D-glucopyranoside stands as a preeminent chiral building block, offering a masterful solution to the challenge of regioselective modification of glucose. Its structure is a study in chemical precision: the anomeric position is protected by a stable, yet readily cleavable, benzyl ether, while the C-4 and C-6 hydroxyls are masked as a benzylidene acetal. This configuration intentionally exposes the C-2 and C-3 hydroxyl groups, presenting them as reactive centers for further synthetic elaboration.

The benzylidene acetal does more than just protect; it imparts a rigid conformational constraint on the pyranose ring, which is instrumental in directing the stereochemical outcome of subsequent reactions.[1][2] This guide delves into the synthesis, physicochemical properties, and strategic applications of this versatile intermediate, providing both the foundational knowledge and field-proven protocols necessary for its effective use in the synthesis of complex carbohydrates, glycoconjugates, and active pharmaceutical ingredients.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is critical for its successful application in synthesis, enabling accurate identification and assessment of purity.

| Property | Value | Data Source(s) |

| Molecular Formula | C₂₀H₂₂O₆ | [3] |

| Molecular Weight | 358.39 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 160-163 °C | [5] |

| Optical Rotation ([α]D) | Varies with solvent and conditions | [6] |

| Solubility | Soluble in Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Pyridine; Sparingly soluble in Methanol (MeOH) | [4][5] |

| CAS Number | 14041-99-1 | [3] |

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR are crucial for structural confirmation. While specific spectra are not reproduced here, they are characterized by distinct signals for the benzyl and benzylidene protons, the anomeric proton (H-1), and the pyranose ring protons.[7][8]

Synthesis Pathway: From Benzyl Glycoside to Key Intermediate

The preparation of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is a foundational procedure in many carbohydrate synthesis campaigns. The most common and efficient route begins with the commercially available Benzyl β-D-glucopyranoside. The causality behind this choice is clear: starting with the correct anomeric configuration (β) and the anomeric position already protected simplifies the synthesis significantly.

The core transformation is the protection of the C-4 and C-6 hydroxyls. This is achieved by forming a cyclic acetal with benzaldehyde. Benzaldehyde dimethyl acetal is a superior reagent for this purpose compared to benzaldehyde itself, as the reaction is driven forward by the removal of volatile methanol, avoiding the need to remove water, which can be challenging with carbohydrate substrates. A catalytic amount of a strong acid, such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (PTSA), is required to facilitate the reaction.

Caption: Synthesis of the target building block.

Protocol 1: Synthesis of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside

This protocol is a self-validating system; successful synthesis is confirmed by the sharp melting point of the crystalline product and its characteristic spectroscopic data.

-

Preparation: To a solution of Benzyl β-D-glucopyranoside (1.0 eq) in anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF) (approx. 0.2 M), add benzaldehyde dimethyl acetal (1.2 eq).

-

Catalysis: Add camphorsulfonic acid (CSA) (0.1 eq).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., Argon). The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Quench the reaction by adding a few drops of triethylamine (Et₃N) to neutralize the acid catalyst.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is typically purified by crystallization from ethanol or a similar solvent system to yield the title compound as a white crystalline solid.[4]

The Reactivity Hub: Strategic Applications in Synthesis

The true value of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside lies in its predictable and versatile reactivity, which allows it to serve as a central hub for the synthesis of a vast array of more complex carbohydrate structures.

Caption: Key synthetic transformations of the title compound.

Selective Derivatization of C-2 and C-3 Hydroxyls

The primary utility of this building block is to enable selective reactions at the C-2 and C-3 positions. The relative reactivity of these two secondary hydroxyls can be exploited for regioselective protection.

-

Kinetic Protection: The C-2 hydroxyl is generally more sterically accessible and can often be selectively acylated or alkylated under carefully controlled kinetic conditions (e.g., low temperature, slow addition of reagent).

-

Thermodynamic Protection: Bulky protecting groups, such as silyl ethers (e.g., TBDMS), often show a preference for the C-3 position.

-

Orthogonal Protection: A key strategy in complex oligosaccharide synthesis is the introduction of "orthogonal" protecting groups at C-2 and C-3—groups that can be removed under different conditions. For example, one might introduce a benzoyl (Bz) group (removable by base) at C-2 and a fluorenylmethoxycarbonyl (Fmoc) group (removable by a different base) at C-3, allowing for selective deprotection and chain extension at either position.[4]

Role as a Glycosyl Acceptor

With one or both hydroxyls at C-2 and C-3 available, the molecule is an excellent glycosyl acceptor. For instance, after selectively protecting the C-2 position, the remaining C-3 hydroxyl can attack an activated glycosyl donor to form a 1,3-linked disaccharide. The choice of protecting group at C-2 is critical as it can influence the stereochemical outcome of the glycosylation at C-3 through neighboring group participation. A participating group like an acetyl or benzoyl ester at C-2 will typically lead to the formation of a 1,2-trans glycosidic linkage.[4]

Regioselective Opening of the Benzylidene Acetal

The benzylidene acetal is not merely a passive protecting group; it is a functional handle that can be regioselectively opened to expose either the C-4 or C-6 hydroxyl group. This transformation is a powerful tool for creating branched oligosaccharides or for introducing functionality at these positions.[2][4]

-

Accessing the C-6 Hydroxyl: Treatment with N-bromosuccinimide (NBS) leads to oxidative ring opening, yielding a 6-bromo-6-deoxy-4-O-benzoyl derivative (the Hanessian-Hullar reaction).[9] The bromo group can then be displaced or reduced.

-

Accessing the C-4 Hydroxyl: Reductive opening using reagents like sodium cyanoborohydride (NaCNBH₃) in the presence of an acid (e.g., HCl in ether) can selectively cleave the acetal to generate a C-4 hydroxyl and a C-6 O-benzyl ether.[4] This unmasks a new site for glycosylation, enabling the synthesis of, for example, 3,4-branched glycans.[4]

Field-Proven Experimental Protocol

Protocol 2: Selective 3-O-Silylation of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside

This protocol demonstrates the selective protection of the C-3 hydroxyl, creating a valuable intermediate where the C-2 hydroxyl is now available for glycosylation or other modifications.

-

Preparation: Dissolve Benzyl 4,6-O-benzylidene-β-D-glucopyranoside (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an argon atmosphere.

-

Reagent Addition: Add imidazole (1.2 eq) to the solution and stir until it dissolves.

-

Silylation: Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is stirred for 12-24 hours. Progress is monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue is purified by silica gel column chromatography (using a solvent system such as hexane/ethyl acetate) to afford the pure Benzyl 3-O-tert-butyldimethylsilyl-4,6-O-benzylidene-β-D-glucopyranoside.[4] The causality for using a bulky silylating agent is its known preference for the C-3 position in this diol system, leading to high regioselectivity.

Conclusion and Future Outlook

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is far more than a simple protected sugar. It is a sophisticated chiral building block engineered for strategic, regioselective synthesis. Its rigid conformation, the stability of its protecting groups under various conditions, and the multiple pathways for deprotection and functionalization make it an indispensable tool. Its application has been instrumental in the synthesis of human milk oligosaccharides, bacterial cell wall components, and various glycotherapeutics.[4][10] As the field of glycoscience continues to advance, the demand for such reliable and versatile intermediates will only grow, ensuring that Benzyl 4,6-O-benzylidene-β-D-glucopyranoside remains a cornerstone of complex carbohydrate synthesis for the foreseeable future.

References

-

Demchenko, A. V., et al. (2021). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside . National Institutes of Health. [Link]

-

van der Vorm, S., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy . Research Collection, ETH Zurich. [Link]

-

Crich, D., et al. (2012). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors . National Institutes of Health. [Link]

-

Kochi, M., et al. (1990). 4, 6-0-benzylidene-D-glucopyranose (BG) in the Treatment of Solid Malignant Tumours, an Extended Phase I Study . PubMed. [Link]

-

Imperio, D., et al. (2023). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides . ResearchGate. [Link]

-